

Spectroscopic Data of 3-Phenylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenylbenzylamine**

Cat. No.: **B152775**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Phenylbenzylamine**, a biphenyl derivative with potential applications in pharmaceutical and materials science research. Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and general principles of spectroscopy. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents a logical workflow for such spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **3-Phenylbenzylamine**. These values are predicted based on the analysis of its structural features, including the presence of two phenyl rings, a methylene bridge, and a primary amine group.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Phenylbenzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.6	Multiplet	9H	Aromatic protons (C ₆ H ₅ - and -C ₆ H ₄ -)
~3.9	Singlet	2H	Methylene protons (-CH ₂ -)
~1.5-2.0	Broad Singlet	2H	Amine protons (-NH ₂)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Phenylbenzylamine**

Chemical Shift (δ) ppm	Assignment
~140-145	Quaternary aromatic carbons
~125-130	Aromatic carbons
~45	Methylene carbon (-CH ₂ -)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Peaks for **3-Phenylbenzylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Sharp (doublet)	N-H stretch (primary amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch
1600, 1450-1500	Strong to Medium	Aromatic C=C bending
~1600	Medium	N-H bend (scissoring)
1000-1300	Medium to Strong	C-N stretch
690-900	Strong	Aromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data for **3-Phenylbenzylamine**

m/z	Interpretation
183	[M] ⁺ (Molecular ion)
182	[M-H] ⁺
167	[M-NH ₂] ⁺
106	[C ₇ H ₅ NH ₂] ⁺ (tropylium ion rearrangement)
91	[C ₇ H ₇] ⁺ (benzyl cation)
77	[C ₆ H ₅] ⁺ (phenyl cation)

Ionization method: Electron Ionization (EI)

Experimental Protocols

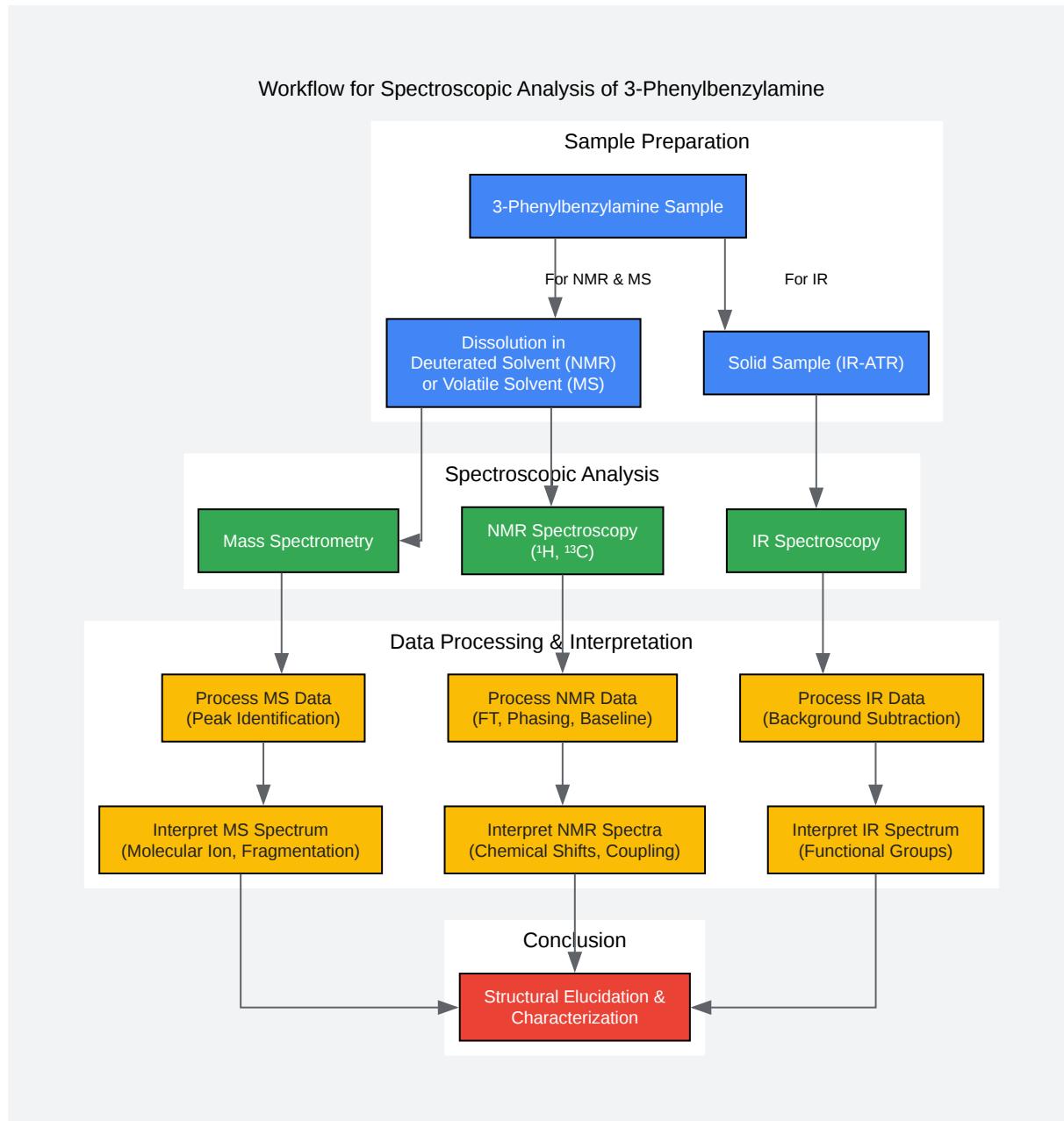
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3-Phenylbenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Phenylbenzylamine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Use a spectral width of approximately 240 ppm.
 - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity for all carbon signals.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ^1H) or the solvent signal (77.16 ppm for CDCl_3 in ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid **3-Phenylbenzylamine** directly onto the ATR crystal.


- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **3-Phenylbenzylamine** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
- Data Acquisition:
 - For EI, use a standard electron energy of 70 eV.
 - Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50 to 500.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Accurate mass data can be used to confirm the elemental composition of the molecule and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Phenylbenzylamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 3-Phenylbenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152775#spectroscopic-data-of-3-phenylbenzylamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com